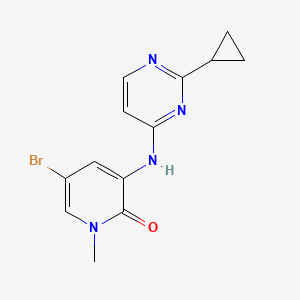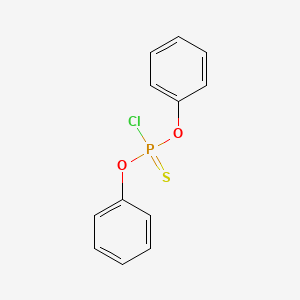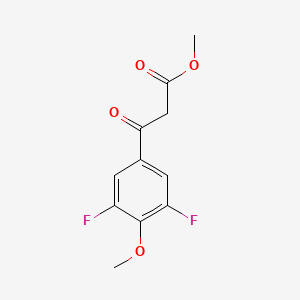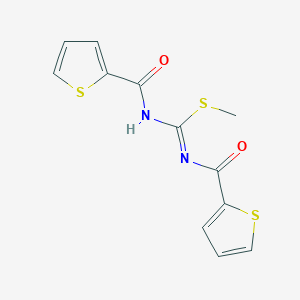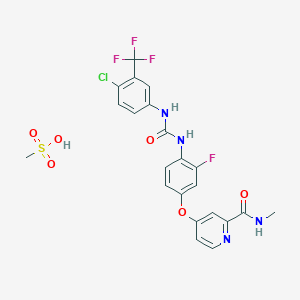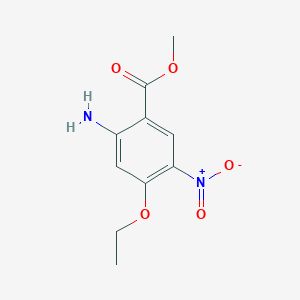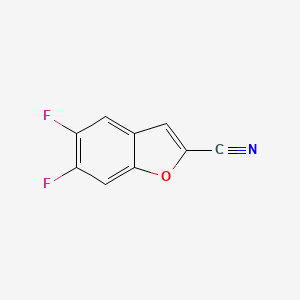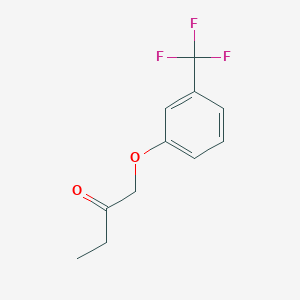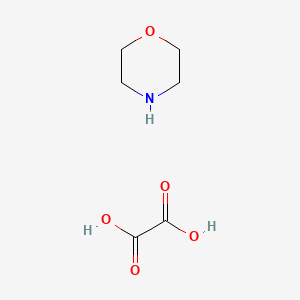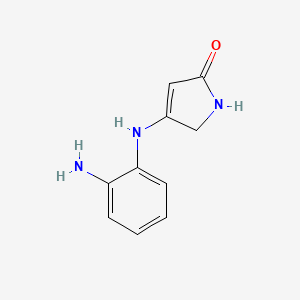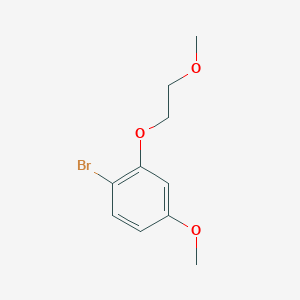
1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene is an organic compound with a complex structure that includes a bromine atom, methoxy groups, and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene typically involves the bromination of a precursor compound, such as 4-methoxy-2-(2-methoxy-ethoxy)-benzene. The bromination reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy and ethoxy groups can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene exerts its effects involves interactions with specific molecular targets. The bromine atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Comparison with Similar Compounds
- 1-Bromo-4-methoxy-2-(2-methoxy-ethoxy)-5-methylbenzene
- 1-Bromo-2-methoxy-4-nitrobenzene
- 1,4-Dibromo-2,5-dimethoxybenzene
Uniqueness: 1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both methoxy and ethoxy groups, along with the bromine atom, allows for a diverse range of chemical transformations and applications.
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-5-6-14-10-7-8(13-2)3-4-9(10)11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
PXQISFLDIPRAEH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)OC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
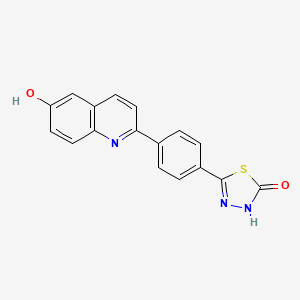
![2-Methyl-3-nitroimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8274749.png)
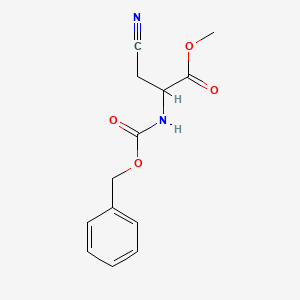
![(7-Mercapto[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8274765.png)
